(S)-3-Aminoazepan-2-one hydrochloride

Catalog No.
S685263
CAS No.
26081-07-2
M.F
C6H13ClN2O
M. Wt
164.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Aminoazepan-2-one hydrochloride

CAS Number

26081-07-2

Product Name

(S)-3-Aminoazepan-2-one hydrochloride

IUPAC Name

(3S)-3-aminoazepan-2-one;hydrochloride

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

InChI

InChI=1S/C6H12N2O.ClH/c7-5-3-1-2-4-8-6(5)9;/h5H,1-4,7H2,(H,8,9);1H/t5-;/m0./s1

InChI Key

LWXJCGXAYXXXRU-JEDNCBNOSA-N

SMILES

C1CCNC(=O)C(C1)N.Cl

Canonical SMILES

C1CCNC(=O)C(C1)N.Cl

Isomeric SMILES

C1CCNC(=O)[C@H](C1)N.Cl

Organic Synthesis:

Caprolactams, including (S)-3-aminoazepan-2-one hydrochloride, can serve as building blocks for the synthesis of more complex molecules. Their cyclic structure and functional groups (amine and carbonyl) allow them to participate in various organic reactions, such as:

  • Amide coupling: Caprolactams can react with other molecules containing carboxylic acid groups to form new amide bonds, creating diverse functionalized molecules.
  • Ring-opening reactions: The cyclic structure of caprolactams makes them susceptible to ring-opening reactions under specific conditions. This can lead to the formation of linear molecules with different functionalities.

Medicinal Chemistry:

The structural similarity of caprolactams to certain naturally occurring molecules has led to their exploration in medicinal chemistry. Some caprolactams have been investigated for their potential:

  • Antimicrobial activity: Certain caprolactams have exhibited antimicrobial properties against various bacteria and fungi.
  • Enzyme inhibition: The ability of caprolactams to bind to specific enzymes is being explored for the development of new drugs.

Material Science:

Caprolactams, particularly N-substituted caprolactams like (S)-3-aminoazepan-2-one hydrochloride, have potential applications in material science due to their:

  • Polymerization: Caprolactams can be polymerized to form nylon-like materials with desirable properties, such as good mechanical strength, thermal stability, and chemical resistance.
  • Self-assembly: Certain caprolactams can self-assemble into well-defined structures at the nano-scale, which could be useful for developing new functional materials.

(S)-3-Aminoazepan-2-one hydrochloride is a cyclic compound classified as a caprolactam. Its molecular formula is C6H13ClN2OC_6H_{13}ClN_2O, and it has a molecular weight of approximately 164.63 g/mol. The compound features a six-membered ring containing a nitrogen atom, along with an amine group and a hydrochloride salt. This structure allows it to participate in various

Currently, there is no scientific research readily available describing a specific mechanism of action for (S)-3-Aminoazepan-2-one hydrochloride.

(S)-3-Aminoazepan-2-one hydrochloride is classified as an irritant, causing skin, eye, and respiratory tract irritation []. Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives, typically using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
  • Reduction: The carbonyl group in the lactam ring can be reduced to yield the corresponding amine, often employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can engage in nucleophilic substitution reactions, leading to various derivatives when reacted with alkyl halides or acyl chlorides in the presence of a base .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide.
  • Reduction: Lithium aluminum hydride, sodium borohydride.
  • Substitution: Alkyl halides, acyl chlorides.

The synthesis of (S)-3-Aminoazepan-2-one hydrochloride typically involves:

  • Cyclization: Starting from an appropriate precursor, often involving the reduction of an azepanone derivative.
  • Introduction of the Amino Group: This can be achieved through various methods, including reductive amination.
  • Purification: Techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

In industrial settings, continuous flow reactors may be used to enhance yield and quality consistency .

(S)-3-Aminoazepan-2-one hydrochloride serves multiple roles in both pharmaceutical and material sciences:

  • Pharmaceuticals: It is explored for its therapeutic potential due to its biological activity.
  • Material Science: Its cyclic structure allows it to be used as a building block for synthesizing more complex molecules .

Several compounds share structural similarities with (S)-3-Aminoazepan-2-one hydrochloride. Here’s a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity Index
(R)-3-Aminoazepan-2-one hydrochloride26081-03-81.00
(R)-3-Aminopiperidin-2-one hydrochloride406216-02-20.97
3-Aminopiperidin-2-one hydrochloride138377-80-70.97
(S)-3-Aminopiperidin-2-one hydrochloride42538-31-80.97
6-Aminoazepan-2-one hydrochloride1292369-18-60.91

(S)-3-Aminoazepan-2-one hydrochloride is unique due to its specific stereochemistry and cyclic structure, which differentiates it from other similar compounds that may have different biological activities or synthesis pathways .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

164.0716407 g/mol

Monoisotopic Mass

164.0716407 g/mol

Heavy Atom Count

10

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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